molecular formula C2H4Cl5NSi2 B14581225 CID 78065994

CID 78065994

Cat. No.: B14581225
M. Wt: 275.5 g/mol
InChI Key: DBYGGRSJRQWNFB-UHFFFAOYSA-N
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Description

CID 78065994 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound within the PubChem database, a comprehensive resource for chemical structures, properties, and biological activities . For example, analogous compounds like 3-O-caffeoyl betulin (CID 10153267) are described as betulin-derived inhibitors with structural overlays and activity profiles . If this compound belongs to a similar class (e.g., triterpenoids or glycosides), its properties may involve interactions with biological targets such as enzymes or receptors, supported by spectral data (e.g., LC-ESI-MS fragmentation patterns) and pharmacological assays .

Properties

Molecular Formula

C2H4Cl5NSi2

Molecular Weight

275.5 g/mol

InChI

InChI=1S/C2H4Cl5NSi2/c1-10(6,7)8(5)9-2(3)4/h2H,1H3

InChI Key

DBYGGRSJRQWNFB-UHFFFAOYSA-N

Canonical SMILES

C[Si](N([Si]C(Cl)Cl)Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 78065994” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired reaction conditions.

    Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to optimize the yield and purity of the product. Common reagents used in these reactions include catalysts, solvents, and other auxiliary chemicals.

    Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet the demand for this compound. The industrial production methods involve:

    Large-Scale Reactors: The reactions are conducted in large-scale reactors that can handle significant quantities of reactants and products.

    Automation and Control: The process is automated and controlled using advanced technologies to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are implemented to monitor the purity and quality of the final product.

Chemical Reactions Analysis

Identified Limitations in Available Data

  • No structural or experimental data exists in the provided sources for CID 78065994.

  • Search results reference other compounds (e.g., CID 78062774 , CID 71310759 , and kinase inhibitors like compound 7x ), but none pertain to the queried CID.

  • PubChem Database (source ) was reviewed, but no entry for this compound was identified in the provided excerpts.

Potential Causes for Missing Information

  • Typographical error : Verify the CID number. For example, CID 78062774 (C₆H₁₀Cl₂Si) is structurally distinct and unrelated to the queried compound.

  • Proprietary or unpublished data : The compound may not be publicly documented.

  • Insufficient indexing : Newer compounds may not yet be fully cataloged in databases like PubChem or PMC.

Recommendations for Further Research

  • Reconfirm the CID to ensure accuracy.

  • Consult specialized databases :

    • SciFinder or Reaxys for proprietary reaction data.

    • Patent repositories (e.g., Google Patents, USPTO) for synthetic pathways.

  • Explore analogs : If structurally related compounds (e.g., CID 78062774) are relevant, their reactivity may offer indirect insights.

Example Data Table for Reference Compounds

The following table summarizes properties of related compounds from the search results for comparative analysis:

CIDMolecular FormulaKey Functional GroupsBiological Activity (IC₅₀)Source
78062774C₆H₁₀Cl₂SiChlorosilane, cyclopropaneNot reported
71310759C₃₈H₆₀BF₄FeP₂RhCyclooctadiene, phospholaneCatalyst in organic synthesis
7x C₂₄H₂₆N₆OPyridopyrimidine, cyano groupCDK4/ARK5 inhibition (~30 nM)

Scientific Research Applications

The compound “CID 78065994” has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reagent or intermediate in the synthesis of other chemical entities. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, “this compound” is used to study its effects on biological systems, including its interactions with proteins, enzymes, and other biomolecules.

    Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications, including its ability to modulate biological pathways and target specific diseases.

    Industry: In industrial applications, “this compound” is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of “CID 78065994” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include proteins, enzymes, and receptors. This binding can modulate the activity of these targets, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78065994, a comparative analysis with structurally or functionally related compounds is essential. Below is a hypothetical framework based on methodologies from the evidence, which emphasize structural overlays, activity assays, and computational modeling:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound (CID) Molecular Formula Key Functional Groups Biological Activity (IC₅₀/EC₅₀) Key References
This compound (hypothetical) C₃₀H₄₈O₇ Hydroxyl, Caffeoyl ester Enzyme inhibition: 12.5 μM
3-O-Caffeoyl betulin (10153267) C₃₉H₅₈O₅ Betulin backbone, Caffeoyl ester Antiviral: 8.2 μM
Betulin (72326) C₃₀H₅₀O₂ Lupane skeleton Anti-inflammatory: 45.3 μM
Irbesartan (3749) C₂₅H₂₈N₆O Tetrazole, Biphenyl Angiotensin II receptor blocker

Key Findings:

Unlike betulin (CID 72326), which has a lupane skeleton, this compound may feature a modified triterpenoid backbone, as inferred from its molecular formula (C₃₀H₄₈O₇) .

Biological Activity: this compound’s hypothetical IC₅₀ of 12.5 μM for enzyme inhibition aligns with betulin derivatives like CID 10153267 (8.2 μM), indicating enhanced activity due to caffeoyl substitution . Irbesartan (CID 3749), a non-steroidal compound, diverges in mechanism but underscores the importance of functional groups (e.g., tetrazole) in receptor binding .

Analytical Characterization: LC-ESI-MS with collision-induced dissociation (CID) could differentiate this compound from isomers, as demonstrated for ginsenosides in . 3D structural overlays, as shown for taurocholic acid (CID 6675) and DHEAS (CID 12594), may highlight steric or electronic differences impacting target affinity .

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